Ethyl 3-fluoropropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

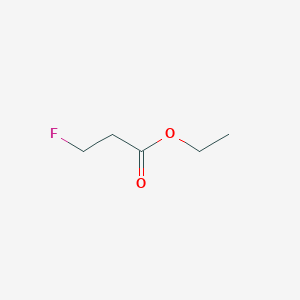

Ethyl 3-fluoropropanoate is a chemical compound with the molecular formula C5H9FO2 . It has a molecular weight of 120.12200 . The common names for this compound include this compound, Propionic acid,3-fluoro-,ethyl ester, and 3-Fluor-propionsaeure-aethylester .

Synthesis Analysis

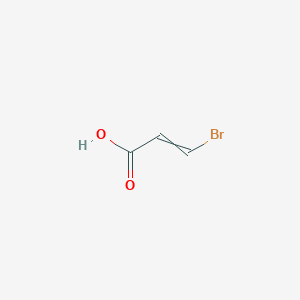

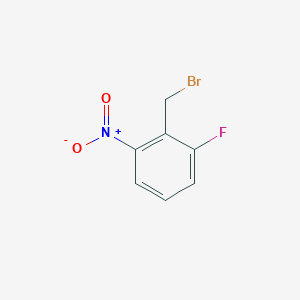

The synthesis of this compound can be achieved through several steps. The diethyl ketal of 3,3-dibromo-3-fluoropropanal is prepared by UV-initiated condensation of fluorotribromomethane with ethyl vinyl ether, following the Tarrant–Stump procedure . This acetal is then directly oxidized to ethyl 3,3-dibromo-3-fluoropropanoate using Caro’s acid . Upon treating this ester with triethylamine, dehydrobromination occurs, yielding ethyl 3-bromo-3-fluoroacrylate . Finally, a selective reduction of the bromine atom by tributyltin hydride leads to ethyl 3-fluoroacrylate .Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The exact mass of the molecule is 120.05900 .Physical And Chemical Properties Analysis

This compound has a density of 1.001g/cm3 . It has a boiling point of 116.1ºC at 760mmHg . The flash point of the compound is 24.4ºC . It has a LogP value of 0.90910, indicating its lipophilicity . The vapour pressure of the compound is 18.5mmHg at 25°C . The index of refraction is 1.37 .Safety and Hazards

Ethyl 3-fluoropropanoate is considered hazardous. It is highly flammable and should be kept away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this compound . In case of skin or eye contact, rinse immediately with plenty of water .

properties

IUPAC Name |

ethyl 3-fluoropropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWFSORGJISSEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00905960 |

Source

|

| Record name | Ethyl 3-fluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10117-10-9 |

Source

|

| Record name | Propionic acid, 3-fluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010117109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-fluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.